1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
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Overview
Description
PEP , is a chemical compound with the following structure:
Structure: C14H18N4O
It consists of a piperazine ring linked to an oxadiazole moiety through an ethyl group. The phenyl substituent on the oxadiazole ring adds aromatic character to the compound.
Preparation Methods
Synthetic Routes: PEP can be synthesized through various methods. One common approach involves the reaction of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone with piperazine in the presence of a base. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of PEP.
Reaction Conditions:Reagents: 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone, piperazine, base (e.g., potassium carbonate)
Solvent: Organic solvent (e.g., DMF, DMSO)
Temperature: Typically at reflux
Yield: Good yields can be achieved.
Industrial Production: PEP is not widely produced industrially, but its synthesis can be scaled up using similar methods.
Chemical Reactions Analysis
PEP undergoes several reactions:
Oxidation: PEP can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the oxadiazole ring leads to the formation of the corresponding dihydro derivative.
Substitution: PEP can undergo nucleophilic substitution reactions at the piperazine nitrogen or the oxadiazole nitrogen.
Major Products: The N-oxide and dihydro derivatives are common products.
Scientific Research Applications
PEP has diverse applications:
Medicine: It exhibits potential pharmacological activities, including anticonvulsant and anxiolytic effects.
Chemistry: PEP serves as a building block for designing novel compounds.
Biology: It may have biological activity due to its structural features.
Mechanism of Action
The exact mechanism of PEP’s effects remains under investigation. It likely interacts with specific receptors or enzymes, modulating cellular processes.
Comparison with Similar Compounds
PEP shares similarities with other oxadiazole-containing compounds, such as:
POPOP: A well-known fluorescent dye with a similar oxadiazole core.
Other Oxadiazoles: Compounds containing the oxadiazole ring, each with distinct properties.
Properties
Molecular Formula |
C14H18N4O |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18N4O/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12/h2-6,11,15H,7-10H2,1H3 |
InChI Key |
QTEWSPNIERTTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
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